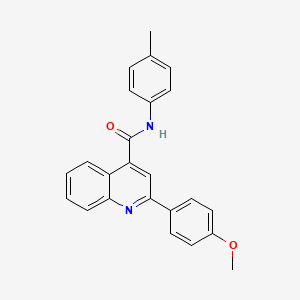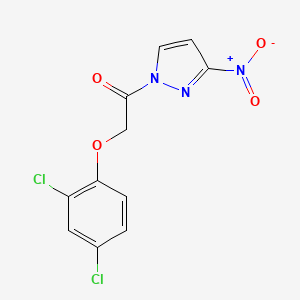
2-(4-methoxyphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide typically involves a multistep process. One common method includes the condensation of 4-methoxyaniline with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with 2-aminobenzophenone under acidic conditions to yield the desired quinoline derivative. The reaction conditions often involve the use of Lewis acids and microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the quinoline ring results in a tetrahydroquinoline compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its potential as a therapeutic agent for treating infections and cancer is being explored.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and targets are still under investigation, but its ability to bind to specific proteins and disrupt cellular processes is a key aspect of its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinoline-4-carboxamide
- 2-(4-chlorophenyl)-N-(4-methylphenyl)quinoline-4-carboxamide
- 2-(4-methoxyphenyl)-N-phenylquinoline-4-carboxamide
Uniqueness
2-(4-methoxyphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
Molecular Formula |
C24H20N2O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2O2/c1-16-7-11-18(12-8-16)25-24(27)21-15-23(17-9-13-19(28-2)14-10-17)26-22-6-4-3-5-20(21)22/h3-15H,1-2H3,(H,25,27) |
InChI Key |
OJJRUNVHMMOZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-3-methylbenzamide](/img/structure/B11530791.png)
![4-[[(4-Iodophenyl)imino]methyl]phenyl 2-chlorobenzoate](/img/structure/B11530803.png)
![7-(cyclohexylamino)-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11530811.png)
![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11530820.png)
![4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate](/img/structure/B11530821.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-methylthiophen-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11530831.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11530835.png)
![(5E)-2-(4-methylanilino)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11530843.png)

![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B11530861.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11530872.png)
![N-(2,3-dimethylphenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11530874.png)
![8-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11530878.png)
![4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate](/img/structure/B11530882.png)
